molecular formula C14H9BrN2S2 B12910989 3-(4-bromophenyl)-1H-quinazoline-2,4-dithione CAS No. 676154-37-3

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione

Cat. No.: B12910989
CAS No.: 676154-37-3
M. Wt: 349.3 g/mol
InChI Key: FCGNICFSHPSZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is a heterocyclic compound that features a quinazoline core substituted with a 4-bromophenyl group and two sulfur atoms at the 2 and 4 positions. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione typically involves multiple steps. One common method includes the following steps:

    Starting Material: The synthesis begins with 4-bromoaniline.

    Formation of Quinazoline Core: 4-bromoaniline reacts with anthranilic acid in the presence of a dehydrating agent to form 4-bromo-2-aminobenzamide.

    Cyclization: The 4-bromo-2-aminobenzamide undergoes cyclization with carbon disulfide in the presence of a base to form the quinazoline-2,4-dithione core.

    Final Product:

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione follows similar synthetic routes but often employs optimized reaction conditions and catalysts to improve yield and efficiency. Common industrial methods include the use of microwave-assisted synthesis and phase-transfer catalysis .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It also interacts with cellular pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)quinazoline-2,4(1H,3H)-dithione is unique due to the presence of two sulfur atoms in the quinazoline core, which imparts distinct chemical reactivity and biological activity compared to its analogs .

Properties

CAS No.

676154-37-3

Molecular Formula

C14H9BrN2S2

Molecular Weight

349.3 g/mol

IUPAC Name

3-(4-bromophenyl)-1H-quinazoline-2,4-dithione

InChI

InChI=1S/C14H9BrN2S2/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19)

InChI Key

FCGNICFSHPSZJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=S)N(C(=S)N2)C3=CC=C(C=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.